molecular formula C14H14Cl2N2 B14089128 1,2-Bis(4-chlorobenzyl)hydrazine CAS No. 5133-48-2

1,2-Bis(4-chlorobenzyl)hydrazine

Cat. No.: B14089128
CAS No.: 5133-48-2
M. Wt: 281.2 g/mol
InChI Key: LOPOUEMMDPIGBB-UHFFFAOYSA-N
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Description

1,2-Bis(4-chlorobenzyl)hydrazine is an organic compound with the molecular formula C14H14Cl2N2 It is a derivative of hydrazine, where two 4-chlorobenzyl groups are attached to the nitrogen atoms of the hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(4-chlorobenzyl)hydrazine can be synthesized through the reaction of 4-chlorobenzyl chloride with hydrazine hydrate. The reaction typically involves the following steps:

  • Dissolve 4-chlorobenzyl chloride in an appropriate solvent such as ethanol or methanol.
  • Add hydrazine hydrate to the solution while maintaining the reaction temperature between 0-5°C.
  • Stir the reaction mixture for several hours, allowing the formation of this compound.
  • Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(4-chlorobenzyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of hydrazones or other reduced derivatives.

    Substitution: The chlorobenzyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

  • Oxidation may yield azines or other oxidized derivatives.
  • Reduction may produce hydrazones or other reduced compounds.
  • Substitution reactions can lead to a variety of substituted hydrazine derivatives.

Scientific Research Applications

1,2-Bis(4-chlorobenzyl)hydrazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, antimicrobial agent, and in other therapeutic areas.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1,2-Bis(4-chlorobenzyl)hydrazine depends on its specific application. In medicinal chemistry, it may exert its effects through interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(4-chlorobenzoyl)hydrazine: This compound has a similar structure but with benzoyl groups instead of benzyl groups. It exhibits different reactivity and applications.

    4-Chlorobenzylhydrazine: A simpler derivative with only one chlorobenzyl group attached to the hydrazine moiety. It has different chemical properties and uses.

Uniqueness

1,2-Bis(4-chlorobenzyl)hydrazine is unique due to the presence of two chlorobenzyl groups, which confer specific reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.

Properties

CAS No.

5133-48-2

Molecular Formula

C14H14Cl2N2

Molecular Weight

281.2 g/mol

IUPAC Name

1,2-bis[(4-chlorophenyl)methyl]hydrazine

InChI

InChI=1S/C14H14Cl2N2/c15-13-5-1-11(2-6-13)9-17-18-10-12-3-7-14(16)8-4-12/h1-8,17-18H,9-10H2

InChI Key

LOPOUEMMDPIGBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNNCC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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